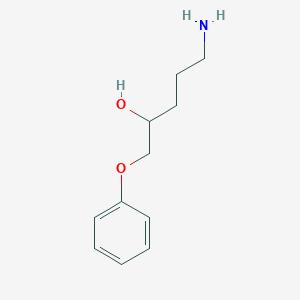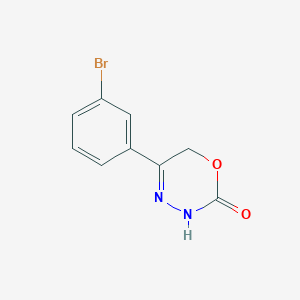
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that features a bromophenyl group attached to an oxadiazinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group imparts unique chemical properties, making it a valuable compound for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boron reagents under mild conditions.
Bromination: Requires the use of bromine or bromine-containing reagents in the presence of a catalyst like FeBr3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would result in the formation of biaryl compounds, while bromination would yield brominated derivatives of the original compound.
Scientific Research Applications
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer activity.
Neurotoxic Studies: Research has investigated the neurotoxic potentials of similar compounds on acetylcholinesterase activity and oxidative stress markers.
Materials Science: The unique chemical properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is not fully elucidated. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, leading to their biological effects. For example, compounds with similar structures have been found to inhibit protein aggregation, which is relevant in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole: Known for its inhibitory effects on protein aggregation.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
87507-02-6 |
|---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3,6-dihydro-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-3-1-2-6(4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
InChI Key |
PTLBYJWYVPRGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


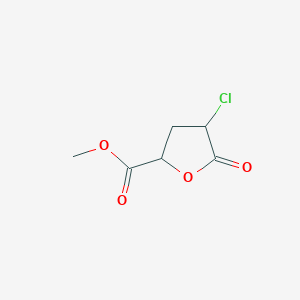
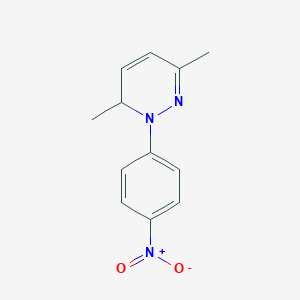
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
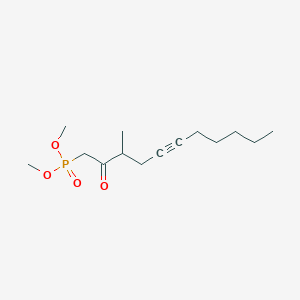
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
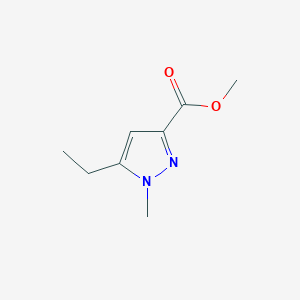
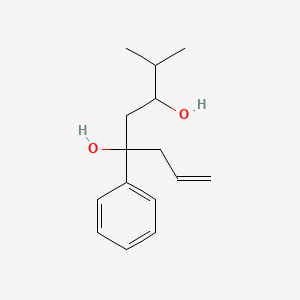
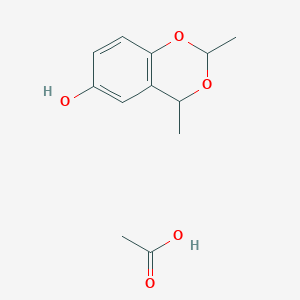
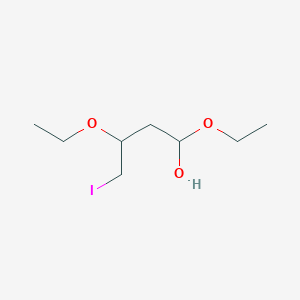

![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
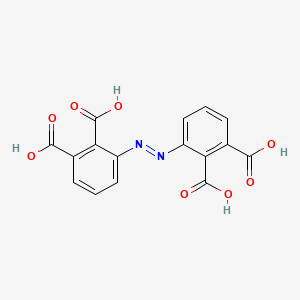
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
